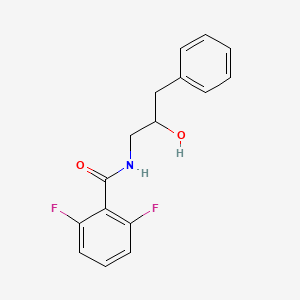

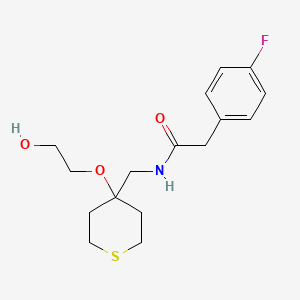

6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding similar compounds. The first paper discusses a compound with an imidazo[1,2-a]pyridine structure and an amide group, which shares some structural similarities with the compound . The second paper explores the generation of polysubstituted 2-pyridinecarboxylic acid derivatives, which are structurally related to pyridine carboxamides . These studies can provide a general understanding of the chemical behavior and synthesis of compounds with pyridine and amide functionalities.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . The generation of polysubstituted pyridine derivatives from 2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones involves selective reactions with nucleophiles, lactone cleavage, and dehydration to form the pyridine systems . These methods could potentially be adapted for the synthesis of "6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide" by altering the starting materials and reaction conditions to introduce the appropriate substituents.

Molecular Structure Analysis

The molecular structure of compounds similar to "6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide" can be confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS. X-ray diffraction can provide crystallographic and conformational analyses, and density functional theory (DFT) calculations can be used to predict and compare molecular structures . These techniques would be essential in characterizing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions of pyridine carboxamides and related compounds can involve interactions with various nucleophiles, as seen in the generation of polysubstituted pyridine derivatives . The reactivity of the amide group and the influence of substituents on the pyridine ring are critical factors in determining the outcome of such reactions. Understanding these reactions can provide insights into the potential reactivity of "6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with pyridine and amide groups can be investigated using DFT to study molecular electrostatic potentials and frontier molecular orbitals . These properties are influenced by the molecular structure and can affect the compound's reactivity, stability, and interactions with other molecules. Such analyses would be relevant for "6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide" to predict its behavior in various chemical environments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis of Pyridothienopyrimidines and Related Compounds : Abdel-rahman et al. (2003) explored the reactions of 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones with chloroacetonitrile or chloroacetamide to synthesize 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs. These compounds were further reacted with various reagents to produce new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems, showcasing the compound's role in generating complex heterocyclic structures (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Antimicrobial Applications : Al-Salahi, Al-Omar, and Amr (2010) synthesized chiral macrocyclic and linear bridged pyridines starting from pyridine-2,6-dicarbonyl dichloride. These compounds, including bis-carboxamide pyridine derivatives, were tested for their antimicrobial properties, illustrating the potential biomedical applications of pyridine carboxamide derivatives (Al-Salahi, Al-Omar, & Amr, 2010).

Generation of Polysubstituted 2-Pyridinecarboxylic Acid Derivatives : Dubois et al. (1996) described the generation of variously substituted 4,5-dihydro-5-hydroxy-2-pyridinecarboxylic acid derivatives through the reaction of chlorimine function adducts with alcohols or amines. This study demonstrates the compound's utility in producing novel pyridine systems with potential applications in medicinal chemistry (Dubois, Fannes, Toppet, & Hoornaert, 1996).

Heterocyclic Synthesis with Thiophene-2-Carboxamide : Ahmed (2007) investigated the synthesis of new antibiotic and antibacterial drugs by reacting 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide with various reagents. This study showcases the compound's role in developing new therapeutics with antibacterial properties (Ahmed, 2007).

Eigenschaften

IUPAC Name |

6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c12-9-3-2-8(6-14-9)10(16)15-11(7-13)4-1-5-11/h2-3,6H,1,4-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFDQDCVYFDSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2526160.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2526162.png)

![8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526165.png)

![Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2526166.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2526167.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid](/img/structure/B2526169.png)

![3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2526170.png)

![2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2526176.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2526179.png)